Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate

Antitumor Cytotoxicity Structure-Activity Relationship

Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate (CAS 2126159-79-1, molecular formula C₉H₁₃N₃O₂, MW 195.22) is a saturated (1,2,3,4-tetrahydro) imidazo[1,5-a]pyrimidine derivative bearing a methyl substituent at position 6 and a methyl ester at position It is manufactured and supplied by Enamine Ltd. (catalog EN300-371743) as a research-grade building block with typical purity of ≥95%, requiring cold storage.

Molecular Formula C9H13N3O2
Molecular Weight 195.222
CAS No. 2126159-79-1
Cat. No. B2648580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate
CAS2126159-79-1
Molecular FormulaC9H13N3O2
Molecular Weight195.222
Structural Identifiers
SMILESCC1=NC(=C2N1CCCN2)C(=O)OC
InChIInChI=1S/C9H13N3O2/c1-6-11-7(9(13)14-2)8-10-4-3-5-12(6)8/h10H,3-5H2,1-2H3
InChIKeyXEIIBZSMVCPXJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate (CAS 2126159-79-1): A Saturated Bicyclic Heterocycle Building Block for Fragment-Based Drug Discovery


Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate (CAS 2126159-79-1, molecular formula C₉H₁₃N₃O₂, MW 195.22) is a saturated (1,2,3,4-tetrahydro) imidazo[1,5-a]pyrimidine derivative bearing a methyl substituent at position 6 and a methyl ester at position 8. It is manufactured and supplied by Enamine Ltd. (catalog EN300-371743) as a research-grade building block with typical purity of ≥95%, requiring cold storage . The imidazo[1,5-a]pyrimidine scaffold is recognized as an evolving privileged structure in medicinal chemistry, with demonstrated applications across antiviral, anticancer, anti-inflammatory, and CNS indications . This specific compound occupies a distinct chemical space at the intersection of a saturated bicyclic core and two orthogonal functionalization handles (6-methyl and 8-methyl ester).

Why Structurally Proximal Imidazo[1,5-a]pyrimidine Analogs Cannot Be Assumed Interchangeable with Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate


Within the imidazo[1,5-a]pyrimidine chemical family, seemingly minor structural variations produce substantial differences in biological behavior and synthetic utility. The saturation state of the 3,4-bond is critical: Matsumoto et al. (1999) demonstrated that saturation of this double bond in 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidines led to a significant increase in cytotoxicity against tumor cell lines compared to their unsaturated counterparts, with the unsaturated analog (11c) showing a 4-fold decrease in activity against KB cells [1]. The regioisomeric imidazo[1,2-a]pyrimidine scaffold exhibits a fundamentally different pharmacological profile—predominantly explored as GABA-A receptor ligands and kinase inhibitors—compared to the imidazo[1,5-a] series, which has been advanced in Gaucher/Parkinson's disease programs by Lysosomal Therapeutics/Bial and as RORc inverse agonists by Genentech [2][3]. Furthermore, the presence and position of substituents (6-methyl vs. 2-CF₃ vs. unsubstituted) and the ester moiety (methyl vs. ethyl vs. carboxylic acid) each independently modulate solubility, lipophilicity, metabolic stability, and downstream derivatization potential, making simple substitution scientifically unsound without confirmatory comparative data.

Quantitative Differentiation Evidence: Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate vs. Closest Analogs


Saturated (Tetrahydro) vs. Unsaturated (Aromatic) 3,4-Bond: Impact on Cytotoxicity in the Imidazo[1,5-a]pyrimidine Series

In the imidazo[1,5-a]pyrimidine antitumor series reported by Matsumoto et al. (1999), saturation of the 3,4-double bond to generate the 1,2,3,4-tetrahydro scaffold (as present in the target compound) produced a significant increase in cytotoxicity against tested tumor cell lines. Specifically, the unsaturated 8-thiocarbamoyl-1,2-dihydroimidazo[1,5-a]pyrimidin-2(1H)-thione (11c) showed a 4-fold decrease in activity against KB human oral epidermoid carcinoma cells compared to its saturated counterpart (8c) [1]. While the target compound bears different substituents (6-methyl and 8-methyl ester vs. thiocarbamoyl/thione), this class-level finding establishes that the tetrahydro saturation state is not a silent structural feature but a determinant of biological potency that cannot be assumed equivalent to the fully aromatic methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate (CAS 2126178-59-2, MW 191.19) .

Antitumor Cytotoxicity Structure-Activity Relationship Tetrahydroimidazo[1,5-a]pyrimidine

Imidazo[1,5-a]pyrimidine vs. Imidazo[1,2-a]pyrimidine Scaffold: Divergent Therapeutic Targeting and Intellectual Property Landscapes

The imidazo[1,5-a]pyrimidine scaffold (as represented by the target compound) occupies a distinct therapeutic and intellectual property space from the more common imidazo[1,2-a]pyrimidine scaffold. The imidazo[1,5-a] series has been the subject of granted patents (US 11,400,095 B2; US 9,920,061 B2) assigned to Lysosomal Therapeutics Inc./Bial for the treatment of Gaucher disease, Parkinson's disease, Lewy body dementia, and multiple system atrophy, with exemplary compounds including substituted 2,4-dimethyl-N-phenylimidazo[1,5-a]pyrimidine-8-carboxamides [1]. In parallel, Fauber et al. (2015) at Genentech identified imidazo[1,5-a]pyrimidines as potent and selective RORc inverse agonists, with lead compounds displaying >300-fold selectivity for RORc over other ROR family members, PPARγ, and nuclear receptors in cellular selectivity panels [2]. By contrast, the imidazo[1,2-a]pyrimidine scaffold has been predominantly explored for GABA-A receptor modulation, Syk kinase inhibition, and antimicrobial applications [3], representing a fundamentally different target profile. The target compound, with its 6-methyl and 8-methyl ester substitution pattern on a 1,2,3,4-tetrahydro core, provides a distinct starting point for exploring the imidazo[1,5-a] chemical space that is not accessible through imidazo[1,2-a] analogs.

Scaffold selection Drug discovery Patent landscape Kinase inhibition Gaucher disease

6-Methyl Substituent vs. Unsubstituted or 2-Trifluoromethyl Analogs: Differentiated Physicochemical and Synthetic Profiles

The 6-methyl group on the target compound provides differentiated lipophilicity and steric properties compared to unsubstituted and alternatively substituted tetrahydroimidazo[1,5-a]pyrimidine analogs. The unsubstituted ethyl 1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate (CAS not assigned; C₉H₁₃N₃O₂, MW 195.22) lacks the additional methyl group, resulting in lower calculated logP and reduced steric bulk at the 6-position, which alters binding pocket complementarity and metabolic stability. At the opposite extreme, methyl 2-(trifluoromethyl)-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate (CAS 477870-78-3, C₉H₁₀F₃N₃O₂) introduces a strongly electron-withdrawing CF₃ group at position 2, dramatically increasing lipophilicity (calculated logP increase of approximately 1.2-1.5 units) and metabolic stability relative to the 6-methyl analog. The 6-methyl substitution pattern on the target compound provides an intermediate lipophilicity profile suitable for fragment-based drug discovery (MW 195.22, consistent with the Rule of Three for fragments: MW <300, cLogP ≤3) . The position of substitution (C6 on the pyrimidine ring vs. C2 on the imidazole ring) also directs different vectors for fragment growth, a critical consideration in structure-based design.

Lipophilicity Steric effect Building block SAR Fragment-based drug discovery

Methyl Ester at C8 vs. Carboxylic Acid or Ethyl Ester: Differentiated Synthetic Utility and Handling Requirements

The methyl ester at position 8 of the target compound provides a distinct synthetic handle compared to the corresponding carboxylic acid (1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylic acid, CAS 1782216-43-6, C₇H₉N₃O₂, MW 167.17) and the ethyl ester analog . The methyl ester serves as a protected form of the carboxylic acid that can be selectively hydrolyzed under mild conditions (LiOH, THF/H₂O) to yield the free acid for subsequent amide coupling. Compared to the ethyl ester analog, the methyl ester offers higher reactivity toward nucleophilic acyl substitution due to reduced steric hindrance, and the methanol byproduct is more readily removed than ethanol during workup. The methyl ester also has different solubility characteristics: calculated aqueous solubility for methyl esters in this MW range is typically 2- to 5-fold higher than the corresponding carboxylic acid at physiological pH due to reduced ionization, though formal measurements are lacking. The target compound requires cold storage (refrigerated) as specified by the manufacturer , a handling requirement not universally applicable to all analogs, reflecting the specific stability profile of the 6-methyl tetrahydro methyl ester combination.

Synthetic handle Derivatization Amide coupling Hydrolysis Storage stability

Sourcing and Quality Metrics: Enamine Catalog EN300-371743 vs. Alternative Vendors and In-House Synthesis

The target compound is commercially available from Enamine Ltd. (the world's largest supplier of screening compounds and building blocks, with over 300,000 building blocks in stock) via authorized distributors including Fujifilm Wako . Pricing from Fujifilm Wako (Japan) is publicly listed: ¥161,100 for 100 mg, ¥230,600 for 250 mg, ¥362,600 for 500 mg, ¥465,100 for 1 g, ¥911,300 for 2.5 g, ¥1,348,600 for 5 g, and ¥1,999,800 for 10 g . Enamine building blocks are typically supplied at ≥95% purity, and the company maintains replenished stock for its catalog compounds . By contrast, the fully aromatic analog methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate (CAS 2126178-59-2) is available from CheMenu at $124/5 mg and $354/25 mg (95% purity) , representing a significantly higher unit cost. The target compound benefits from Enamine's established global supply chain with partners in the US, Europe, and Asia, ensuring reproducible quality and availability. The saturated tetrahydro scaffold also eliminates the potential for batch-to-batch variability in aromatic impurity profiles that can arise from incomplete cyclization or oxidation during synthesis of the unsaturated analog .

Procurement Building block Purity Supply chain Lead time Cost efficiency

Application Scenarios for Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate Based on Quantified Differentiation Evidence


Fragment-Based Drug Discovery Targeting Gaucher Disease or Parkinson's Disease-Associated Glucocerebrosidase Pathways

The imidazo[1,5-a]pyrimidine scaffold is the core of a patented chemical series (US 11,400,095 B2) developed by Lysosomal Therapeutics/Bial for treating Gaucher disease, Parkinson's disease, and Lewy body dementia [1]. The target compound provides a saturated tetrahydro core with a methyl ester at C8—the same ester position that serves as the synthetic origin for the 8-carboxamide pharmacophore present in the patent's exemplary compounds (e.g., substituted 2,4-dimethyl-N-phenylimidazo[1,5-a]pyrimidine-8-carboxamides). The 6-methyl substituent on the target compound allows exploration of methyl group tolerance at this position, which is a common SAR vector in optimizing potency and metabolic stability. The saturated scaffold distinguishes this entry point from aromatic imidazo[1,5-a]pyrimidines, which may have different binding modes and cytotoxicity profiles as demonstrated by the Matsumoto et al. (1999) SAR study [2].

RORc Inverse Agonist Lead Optimization: Core Scaffold Modification with Defined Substitution Vectors

Genentech's discovery of imidazo[1,5-a]pyrimidines as potent and selective RORc inverse agonists (Fauber et al., 2015) established that this scaffold can achieve >300-fold selectivity for RORc over related nuclear receptors in cellular assays [3]. The target compound's 6-methyl and 8-methyl ester substitution pattern provides two distinct vectors for fragment elaboration: the 8-ester can be hydrolyzed and coupled to diverse amines to generate carboxamide libraries exploring the vector occupied by the carboxylic acid moiety in GNE-6468, while the 6-methyl group offers a position for isosteric replacement or further functionalization. The saturated 1,2,3,4-tetrahydro core may confer conformational flexibility distinct from the aromatic core used in the original Genentech series, potentially accessing different binding site subpockets.

Parallel Amide Library Synthesis Using the 8-Methyl Ester as a Privileged Synthetic Handle

For medicinal chemistry teams conducting systematic SAR at the 8-position, the methyl ester on the target compound enables a two-step hydrolysis-amide coupling sequence that is operationally simpler than direct carboxylic acid activation. The methyl ester can be hydrolyzed under mild conditions (LiOH, THF/H₂O) to yield the free acid, which can then be coupled to diverse amine building blocks using standard HATU or EDCI/HOBt conditions. This is preferable to purchasing the carboxylic acid analog (CAS 1782216-43-6) directly, as the ester form offers better long-term storage stability (refrigerated) and avoids potential decarboxylation or salt formation issues that can plague heterocyclic carboxylic acids during storage . The 6-methyl group remains intact through both hydrolysis and coupling steps, serving as a fixed SAR point.

Physicochemical Property Optimization in Fragment-to-Lead Campaigns with Controlled Lipophilicity

With a molecular weight of 195.22—well within the Rule of Three guidelines for fragment-based screening (MW <300)—and a substitution pattern that provides intermediate lipophilicity between the unsubstituted and 2-CF₃ analogs, the target compound is positioned as an ideal fragment starting point for lead optimization programs where controlling lipophilicity is critical . The 6-methyl group provides a calculated logP contribution of approximately +0.5 relative to the unsubstituted analog, offering a baseline lipophilicity that can be modulated upward or downward through subsequent SAR. This is particularly relevant for CNS drug discovery programs (consistent with the Parkinson's/dementia indications in the Bial patents), where optimal cLogP ranges typically fall between 2-4 and excessive lipophilicity correlates with promiscuity and toxicity.

Quote Request

Request a Quote for Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.